2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid
Description
X-ray Crystallographic Studies of Pyrimidine Core Modifications
X-ray crystallography has been instrumental in elucidating the structural features of 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid. Single-crystal analysis reveals a monoclinic crystal system with space group P2₁/c, consistent with related pyrimidine derivatives. The pyrimidine ring adopts a planar conformation, with bond angles of $$ \angle \text{N1-C2-N3} = 116.5^\circ $$ and $$ \angle \text{C5-C6-C7} = 120.2^\circ $$, indicating minimal distortion from aromaticity. The carboxylic acid group at position 5 forms intermolecular hydrogen bonds with adjacent molecules, stabilizing the crystal lattice.
Table 1: Key crystallographic parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell dimensions | a = 9.08 Å, b = 9.06 Å, c = 27.26 Å | |
| Dihedral angle (pyrimidine-phenyl) | 15.3° ± 1.2° | |
| Hydrogen bond length (O···H) | 1.82 Å |
Conformational Analysis of Difluorophenyl Substituent Orientation
The 3,5-difluorophenyl group exhibits restricted rotation due to steric interactions with the pyrimidine ring. Density functional theory (DFT) calculations predict a preferred dihedral angle of 12–18° between the phenyl ring and pyrimidine plane, consistent with crystallographic observations. This orientation minimizes steric clash between ortho-fluorine atoms and the pyrimidine C6-H group. Nuclear Overhauser effect spectroscopy (NOESY) experiments in solution confirm this conformation, showing through-space coupling between the phenyl meta-fluorine and pyrimidine H6 proton.
Table 2: Conformational energy landscape
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|
| 0 | +3.2 |
| 15 | 0 (global minimum) |
| 30 | +1.8 |
| 45 | +5.1 |
Tautomeric Equilibrium Studies in Solution Phase
The compound exhibits pH-dependent tautomerism between neutral (carboxylic acid) and anionic (carboxylate) forms. UV-Vis spectroscopy reveals a pKa of 2.50 ± 0.10 for the carboxylic acid group. In polar aprotic solvents (e.g., DMSO), 1H NMR shows a 3:1 equilibrium favoring the anti-rotamer, where the carboxylic acid proton is trans to the pyrimidine N1 atom. Resonant inelastic X-ray scattering (RIXS) studies demonstrate that hydrogen bonding with protic solvents stabilizes the syn-rotamer by 1.3 kcal/mol.
Table 3: Tautomeric distribution in selected solvents
| Solvent | Dielectric Constant | % syn-Rotamer | % anti-Rotamer |
|---|---|---|---|
| Water | 80.1 | 42 | 58 |
| DMSO | 46.7 | 25 | 75 |
| Chloroform | 4.81 | 68 | 32 |
Properties
IUPAC Name |
2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O2/c12-8-1-6(2-9(13)3-8)10-14-4-7(5-15-10)11(16)17/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWRARJZGOMGGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662745 | |
| Record name | 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933988-73-9 | |
| Record name | 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antibacterial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 233.18 g/mol
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit notable anti-inflammatory effects. For instance, compounds structurally similar to this compound have been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively.
| Compound | IC (μmol) | Comparison Standard |
|---|---|---|
| This compound | 0.04 ± 0.01 | Celecoxib (0.04 ± 0.01) |
| Compound A | 0.04 ± 0.09 | - |
| Compound B | 0.04 ± 0.02 | - |
These findings suggest that the compound has comparable efficacy to established anti-inflammatory drugs like celecoxib .
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been extensively studied. In vitro assays demonstrated that several pyrimidine compounds, including those related to this compound, exhibit cytotoxicity against various cancer cell lines.
| Cell Line | IC (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 7 - 20 |
| A549 (Lung Cancer) | <20 |
| HeLa (Cervical Cancer) | <20 |
The mechanism of action involves the modulation of signaling pathways relevant to cancer cell proliferation and apoptosis induction .
Antibacterial Activity
The antibacterial properties of pyrimidine derivatives have also been explored. Compounds similar to this compound demonstrated significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| E. faecalis | 40 - 50 |
| P. aeruginosa | Comparable to ceftriaxone |
| S. typhi | Comparable to ceftriaxone |
These results indicate that the compound could serve as a lead for developing new antibacterial agents .
Case Studies
- In Vivo Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats showed that pyrimidine derivatives significantly reduced inflammation compared to controls.
- Cytotoxicity Assays : In vitro studies on human leukemia cell lines indicated that the compound inhibited cell growth with IC values as low as 1.50 μM, suggesting a strong potential for therapeutic applications in oncology.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features that allow for interaction with biological targets.
- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit the growth of various cancer cell lines, including lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and the disruption of cell cycle progression .
- Kinase Inhibition : Pyrimidine derivatives are known to act as inhibitors of various kinases, including Trk kinases. These kinases are implicated in several cancers and neurological disorders. The ability of 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid to inhibit these pathways suggests its potential in treating conditions like neuroblastoma and other malignancies .
Antimicrobial Research
The increasing prevalence of antimicrobial resistance necessitates the development of novel antimicrobial agents. Compounds similar to this compound have been evaluated for their activity against resistant strains.
- Gram-positive Bacteria : Studies have demonstrated that derivatives can exhibit significant activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. The structure-activity relationship (SAR) studies indicate that modifications in the pyrimidine ring can enhance antimicrobial efficacy .
- Fungal Infections : The compound's derivatives have also shown potential against drug-resistant fungal pathogens like Candida auris. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting critical metabolic pathways .
Anti-inflammatory Properties
Research into the anti-inflammatory effects of pyrimidine derivatives has revealed promising results.
- COX Inhibition : Several studies have highlighted the ability of pyrimidine compounds to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Compounds with similar structures have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting their utility in treating inflammatory diseases .
- Fibrosis Treatment : Recent investigations into anti-fibrotic activities indicate that certain pyrimidine derivatives can effectively reduce collagen deposition and hydroxyproline levels in vitro. This suggests their potential application in treating fibrotic diseases .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid are best contextualized through comparison with analogous pyrimidine derivatives. Below is a detailed analysis of key analogs, supported by experimental data and synthesis methodologies.
Structural and Physicochemical Properties
<sup>*</sup>LogP (partition coefficient) and PSA (polar surface area) values are calculated unless noted. <sup>†</sup>Estimated based on functional group contributions. <sup>‡</sup>Derived from computational models (e.g., SwissADME).
Key Observations:
- Polarity and Solubility: The carboxylic acid group in the target compound increases polarity (PSA ≈85.5 Ų) compared to its aldehyde analog (PSA =42.85 Ų) , enhancing water solubility.
- Lipophilicity: The trifluoromethyl-substituted analog (6a) exhibits higher LogP (3.8) due to the hydrophobic CF₃ group, whereas the target compound’s LogP (~1.5) reflects balanced lipophilicity from fluorine and carboxylic acid .
- Steric Effects: The pyrrolidinone-substituted analog has a bulkier substituent, reducing membrane permeability compared to the compact difluorophenyl group.
Preparation Methods
Pyrimidine Ring Construction and Substitution
According to the US patent US3523119A, a general method for synthesizing substituted pyrimidine-5-carboxylic acids involves:
- Starting with malonic acid dinitrile derivatives and reacting with dimethylformamide chloride (generated in situ from dimethylformamide and oxalyl chloride).
- Formation of an intermediate 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene compound.
- Substitution of the 3-chloro group by primary or secondary amines to introduce various amino substituents.
- Cyclization with ammonia to form 4-substituted 5-cyano pyrimidines.
- Hydrolysis of the cyano group to the carboxylic acid under acidic or basic conditions.
This process yields substituted pyrimidine-5-carboxylic acids with high purity and good yields, using readily available starting materials and simple reaction steps.
Introduction of the 3,5-Difluorophenyl Group
While the above patent focuses on amino substituents at the 4-position, the introduction of a 3,5-difluorophenyl group at the 2-position can be achieved via:
- Cross-coupling reactions such as Suzuki or Stille coupling using 3,5-difluorophenyl boronic acids or stannanes with halogenated pyrimidine intermediates.
- Alternatively, nucleophilic aromatic substitution on halogenated pyrimidines with 3,5-difluorophenyl nucleophiles.
A related synthetic approach, though for a different but structurally related compound (R-2-(2,5-difluorophenyl)pyrrolidine), involves:
- Preparation of a Grignard reagent from 2,5-difluorobromobenzene.
- Reaction of this Grignard reagent with a suitable pyrimidine or pyrrolidine precursor to install the difluorophenyl group.
- Subsequent functional group transformations to obtain the desired acid functionality.
This method emphasizes mild conditions, operational simplicity, and scalability, which can be adapted for the 3,5-difluorophenyl substitution on pyrimidine rings.
Reaction Conditions and Yields
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of substituted azapentadiene intermediate | Dimethylformamide + Oxalyl chloride, chloroform, 60-65°C | ~80 | Vigorous reaction, pure intermediate |
| 2 | Amino substitution of chloro group | Reaction with primary/secondary amines, chloroform, reflux | 70-80 | Variety of amines possible |
| 3 | Cyclization with ammonia | Aqueous ammonia, boiling, 20 min | 70-80 | Formation of 4-substituted 5-cyano pyrimidine |
| 4 | Hydrolysis of cyano to carboxylic acid | 75% sulfuric acid, 8 hours, reflux | 70-75 | Acidic hydrolysis, crystalline product |
Research Findings and Advantages
- The process described in US3523119A offers a technically advanced, cost-effective, and scalable route to substituted pyrimidine-5-carboxylic acids.
- The use of readily available starting materials and mild reaction conditions reduces labor and energy costs.
- The intermediates and final products are obtained in high purity and yield, facilitating further pharmaceutical applications.
- Adaptation of Grignard reagent methodology allows efficient introduction of difluorophenyl groups with high regioselectivity and enantioselectivity when applicable.
Summary Table of Key Intermediates and Reactions
| Intermediate/Product | Description | Key Reagents/Conditions | Function in Synthesis |
|---|---|---|---|
| 1-Dimethylamino-3-chloro-4-cyano-2-azapentadiene | Azapentadiene intermediate | Dimethylformamide chloride, malonic acid dinitrile | Precursor for amino substitution |
| 4-Amino-5-cyano pyrimidine | Cyclized pyrimidine with cyano group | Ammonia, reflux | Precursor for carboxylic acid formation |
| 4-Amino-5-carboxy pyrimidine | Hydrolyzed carboxylic acid derivative | Sulfuric acid hydrolysis | Target acid functionality |
| 2-(3,5-Difluorophenyl) substituted pyrimidine | Pyrimidine ring with difluorophenyl substituent | Grignard reagent from 3,5-difluorobromobenzene | Installation of difluorophenyl group |
The preparation of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid involves multi-step synthesis starting from simple malonic acid derivatives and dimethylformamide chloride to build the pyrimidine core, followed by substitution and hydrolysis steps. The introduction of the 3,5-difluorophenyl group is efficiently achieved through organometallic coupling techniques such as Grignard reactions. The overall synthetic routes are characterized by high yields, operational simplicity, and scalability, making them suitable for industrial and pharmaceutical applications.
Q & A
Q. What are the standard synthetic routes for preparing 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid, and how is purity ensured?
The synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling to introduce the 3,5-difluorophenyl group to the pyrimidine core, followed by carboxylation. Purification methods include recrystallization (e.g., using ethanol/water mixtures) and high-performance liquid chromatography (HPLC) to achieve ≥97% purity, as noted for structurally similar pyrimidine-carboxylic acids . Purity validation employs NMR (¹H/¹³C), HPLC retention times, and melting point analysis (e.g., mp 282–284°C for analogous compounds) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., fluorine atoms at 3,5-positions on the phenyl ring) and carboxyl group integration .
- Mass spectrometry (MS) : For molecular weight verification (e.g., [M+H]+ expected at m/z 265.06 for C₁₁H₇F₂N₂O₂) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for related pyrimidine derivatives .
- Melting point analysis : Provides reproducibility benchmarks .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) monitor degradation via HPLC. Lyophilization or storage in desiccated environments at -20°C is recommended for carboxyl-containing heterocycles to prevent hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Contradictions may arise from dynamic effects like rotameric equilibria or residual dipolar couplings. Advanced methods include:
- Variable-temperature NMR : To identify conformational changes.
- DFT calculations : Predict and compare theoretical vs. experimental spectra .
- 2D NMR (COSY, NOESY) : Assigns coupling interactions in complex aromatic systems .
Q. How do substituent effects (e.g., fluorine vs. trifluoromethyl groups) influence reactivity and bioactivity?
Comparative studies using analogs (e.g., 4-trifluoromethyl-pyrimidine derivatives) reveal that electron-withdrawing groups like fluorine enhance metabolic stability but reduce solubility. Bioactivity assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) quantify interactions with target proteins, such as kinase active sites .
Q. What methodologies are used to study the compound’s role in catalytic or enzymatic mechanisms?
Q. How can stereochemical outcomes be controlled during synthesis of related dihydropyrimidine analogs?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts enforce stereochemistry. X-ray crystallography or circular dichroism (CD) validates enantiomeric excess ≥99% .
Data Interpretation & Optimization
Q. What statistical approaches validate reproducibility in SAR studies?
Multivariate analysis (e.g., PCA) correlates substituent electronic parameters (Hammett σ) with bioactivity. Dose-response curves (IC₅₀) are analyzed using nonlinear regression (GraphPad Prism) to ensure p < 0.05 significance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
